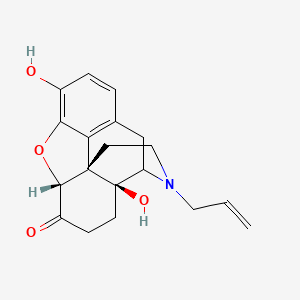
Naloxon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naloxone is a non-selective and competitive opioid receptor antagonist used primarily to counteract the life-threatening effects of opioid overdose. It was patented in 1961 and approved for opioid overdose treatment in the United States in 1971 . Naloxone works by reversing the depression of the central nervous system and respiratory system caused by opioids .
Preparation Methods
Synthetic Routes and Reaction Conditions: Naloxone is synthesized from thebaine, an opiate alkaloid found in the opium poppy. The synthesis involves several steps, including oxidation, reduction, and substitution reactions. The key steps include:
Oxidation of Thebaine: Thebaine is oxidized to form an intermediate compound.
Reduction: The intermediate is then reduced to form naloxone.
Substitution: The final step involves the substitution of specific functional groups to yield naloxone.
Industrial Production Methods: Industrial production of naloxone typically involves large-scale chemical synthesis using the same basic steps as the laboratory synthesis but optimized for efficiency and yield. The process includes stringent quality control measures to ensure the purity and efficacy of the final product .
Types of Reactions:
Oxidation: Naloxone can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can convert naloxone into other related compounds.
Substitution: Naloxone can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Used in the initial step of naloxone synthesis.
Reducing Agents: Employed in the reduction step to convert intermediates to naloxone.
Catalysts: Various catalysts may be used to facilitate the reactions and improve yield.
Major Products Formed: The primary product of these reactions is naloxone itself, but depending on the conditions, other related compounds may also be formed .
Scientific Research Applications
Naloxone has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in studies involving opioid receptors.
Biology: Employed in research on the central nervous system and opioid receptor pathways.
Medicine: Widely used in clinical settings to treat opioid overdose and as a diagnostic tool to determine opioid involvement in unconscious patients.
Mechanism of Action
Naloxone exerts its effects by competitively binding to opioid receptors, particularly the μ-opioid receptor, without activating them. This prevents opioid agonists like morphine and heroin from binding to these receptors, thereby reversing their effects. The primary molecular targets are the opioid receptors in the brain and central nervous system .
Comparison with Similar Compounds
Naltrexone: Another opioid antagonist used primarily for long-term management of opioid and alcohol dependence.
Nalmefene: Similar to naloxone but with a longer duration of action.
Comparison:
Naloxone vs. Naltrexone: Naloxone is used for immediate reversal of opioid overdose, while naltrexone is used for long-term management.
Naloxone vs. Nalmefene: Nalmefene has a longer duration of action compared to naloxone, making it suitable for different clinical applications.
Naloxone’s unique ability to rapidly reverse opioid overdose makes it an invaluable tool in emergency medicine and harm reduction strategies.
Properties
Molecular Formula |
C19H21NO4 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C19H21NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h2-4,14,17,21,23H,1,5-10H2/t14?,17-,18-,19+/m0/s1 |
InChI Key |
UZHSEJADLWPNLE-BIAVLDQUSA-N |
Isomeric SMILES |
C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2(C1CC5=C3C(=C(C=C5)O)O4)O |
Canonical SMILES |
C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



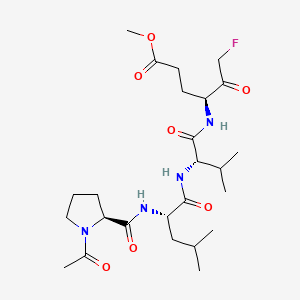
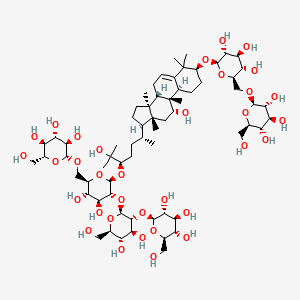
![(4S)-4-(3-acetamidopropanoylamino)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S,3S)-1-[[(3S,6R,9S,12R,16Z,21S)-3-(3-carbamimidamidopropyl)-21-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]-12,21-dimethyl-9-(2-methylpropyl)-2,5,8,11-tetraoxo-6-(sulfanylmethyl)-1,4,7,10-tetrazacyclohenicos-16-en-12-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10858030.png)
![(2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B10858035.png)
![4-(6-azaspiro[2.5]octan-6-yl)-2-oxo-8-propyl-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carbonitrile;hydrochloride](/img/structure/B10858037.png)
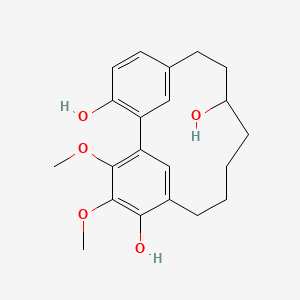
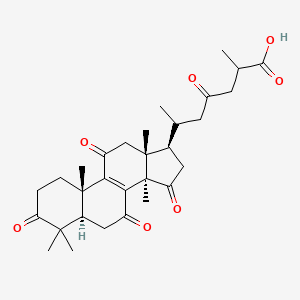
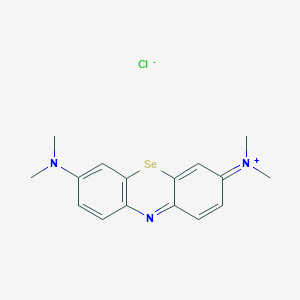
![(4S)-4-(3-acetamidopropanoylamino)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S,3S)-1-[[(3S,6R,9S,12R,16E,21S)-3-(3-carbamimidamidopropyl)-21-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]-12,21-dimethyl-9-(2-methylpropyl)-2,5,8,11-tetraoxo-6-(sulfanylmethyl)-1,4,7,10-tetrazacyclohenicos-16-en-12-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10858065.png)
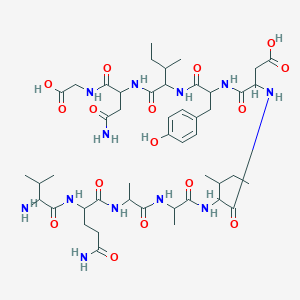
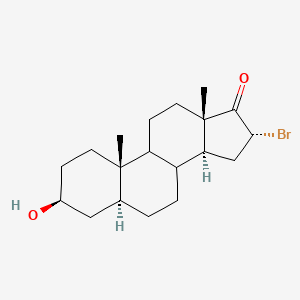
![(3E)-3-[2-[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]ethylidene]dihydro-5-hydroxy-2(3H)-furanone](/img/structure/B10858086.png)

